2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
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Overview
Description
2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a trihydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one typically involves the condensation of 3-chlorobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
- 2-(3-Methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
- 2-(3-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Uniqueness
2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H11ClO4 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO4/c15-9-3-1-2-8(4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 |
InChI Key |
UDMLVGSGFGXFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
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